2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
Brand Name: Vulcanchem
CAS No.: 3068-32-4
VCID: VC20770969
InChI: InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
SMILES: CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C₁₄H₁₉BrO₉
Molecular Weight: 411.2 g/mol

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

CAS No.: 3068-32-4

Reference Standards

VCID: VC20770969

Molecular Formula: C₁₄H₁₉BrO₉

Molecular Weight: 411.2 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide - 3068-32-4

CAS No. 3068-32-4
Product Name 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
Molecular Formula C₁₄H₁₉BrO₉
Molecular Weight 411.2 g/mol
IUPAC Name (3,4,5-triacetyloxy-6-bromooxan-2-yl)methyl acetate
Standard InChI InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3
Standard InChIKey CYAYKKUWALRRPA-UHFFFAOYSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Synonyms Acetobromo-α-D-Galactose; Acetobromogalactose;
Reference Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019
PubChem Compound 2734143
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator